N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide

medicinal chemistry drug design structure-activity relationship

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide (CAS 922458-36-4) is a synthetic small molecule with molecular formula C20H16N2O3S3 and molecular weight 428.6 g/mol. It belongs to the benzothiazole-benzamide hybrid class, featuring a benzothiazole moiety linked via a thiophene bridge to an ethylsulfonyl-substituted benzamide.

Molecular Formula C20H16N2O3S3
Molecular Weight 428.54
CAS No. 922458-36-4
Cat. No. B2615506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide
CAS922458-36-4
Molecular FormulaC20H16N2O3S3
Molecular Weight428.54
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C20H16N2O3S3/c1-2-28(24,25)14-9-7-13(8-10-14)18(23)22-19-15(11-12-26-19)20-21-16-5-3-4-6-17(16)27-20/h3-12H,2H2,1H3,(H,22,23)
InChIKeyNSMMFURUZBXPOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide (CAS 922458-36-4): Compound Identity and Procurement-Relevant Profile


N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide (CAS 922458-36-4) is a synthetic small molecule with molecular formula C20H16N2O3S3 and molecular weight 428.6 g/mol [1]. It belongs to the benzothiazole-benzamide hybrid class, featuring a benzothiazole moiety linked via a thiophene bridge to an ethylsulfonyl-substituted benzamide [1]. The compound is structurally related to the benzothiazole-thiophene sulfonamide series that has demonstrated inhibitory activity against cyclin-dependent kinase 5 (CDK5/p25) [2] and to benzothiazole-benzamide derivatives claimed as LRRK2 inhibitors for neurodegenerative disease applications [3]. Its InChIKey is NSMMFURUZBXPOM-UHFFFAOYSA-N and its computed XLogP3 is 4.5 [1].

Why N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide Cannot Be Interchanged with General Benzothiazole Derivatives


Benzothiazole-containing compounds exhibit target engagement that is highly sensitive to the linker architecture between the benzothiazole and the terminal aryl/heteroaryl group. In the CDK5 inhibitor series, replacement of the thiophene-2-sulfonamide with alternative scaffolds resulted in substantial loss of potency [1]. Similarly, benzothiazole-benzamide LRRK2 inhibitors described in EP3842422A1 demonstrate that the nature and position of the amide linkage and the substitution on the terminal benzamide ring critically determine inhibitory activity and isoform selectivity [2]. The specific combination present in N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide—a thiophene-2,3-diyl bridge connecting the benzothiazole at position 3 and the amide nitrogen at position 2, with a para-ethylsulfonyl benzamide terminus—is structurally distinct from the sulfonamide analog 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (PDB ligand Z3R) [1] and from phenyl-bridged analogs such as N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide . The ethylsulfonyl group contributes to hydrogen bond acceptor capacity (6 acceptors total) [3] and modulates lipophilicity (XLogP3 = 4.5), which differs from methylsulfonyl, unsubstituted, or halogenated variants [3]. This prevents simple interchange with other in-class compounds without altering target selectivity, solubility, and binding mode.

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide (922458-36-4): Quantitative Differentiation Evidence Against Closest Comparators


Thiophene-Bridged Benzothiazole-Benzamide Architecture vs. Phenyl-Bridged Analog: Physicochemical Differentiation

N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide incorporates a thiophene-2,3-diyl bridge linking the benzothiazole C-2 position to the benzamide nitrogen, whereas the closest phenyl analog, N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-(ethylsulfonyl)benzamide, uses a phenyl-1,3-diyl bridge [1]. The thiophene ring introduces one additional sulfur atom (C20H16N2O3S3 vs. C22H16N2O3S2 for the phenyl analog) and alters the electronic character of the linker: thiophene is electron-rich and more polarizable than benzene, which can influence π-stacking interactions with protein aromatic residues [1]. The computed XLogP3 for the target compound is 4.5, whereas the phenyl analog has an estimated XLogP3 of approximately 5.0–5.2 (based on the replacement of thiophene with benzene and the absence of one sulfur atom) [2]. This lipophilicity difference of ~0.5–0.7 log units predicts measurably distinct aqueous solubility and membrane permeability profiles [2].

medicinal chemistry drug design structure-activity relationship

Differentiation from 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide (Z3R): Amide vs. Sulfonamide Linker in CDK5 Inhibitor Scaffold

The compound 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide (PDB ligand Z3R) is a reported CDK5/p25 inhibitor with a co-crystal structure available (PDB 4AU8, resolution 1.90 Å) [1]. Z3R binds to the CDK5 hinge region via a water-mediated interaction involving the sulfonamide group [1]. The target compound N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide replaces the sulfonamide (-SO2NH2) with a benzamide (-CONH-Ar-SO2Et) functionality, relocating the linker attachment from thiophene position 4 (in Z3R) to thiophene positions 2 and 3 (in the target compound) [2]. This architectural rearrangement shifts the terminal group from a primary sulfonamide to a para-substituted benzamide bearing an ethylsulfonyl electron-withdrawing group [2]. The Z3R sulfonamide series exhibited moderate CDK5/p25 potency (IC50 in the low micromolar range) [1], and the SAR demonstrated sensitivity to the nature of the thiophene substitution pattern [1]. The target compound's distinct connectivity may redirect binding from CDK5 toward other kinase targets such as LRRK2, for which benzothiazole-benzamide architectures are claimed in patent EP3842422A1 [3].

kinase inhibition CDK5 neurodegeneration binding mode

Ethylsulfonyl vs. Unsubstituted Benzamide: Modulation of Lipophilicity and Hydrogen Bond Acceptor Count

The para-ethylsulfonyl substituent on the benzamide ring of the target compound contributes significantly to its molecular recognition profile. The ethylsulfonyl group increases the computed hydrogen bond acceptor count to 6 (vs. 4 for the unsubstituted benzamide analog) and contributes to the measured XLogP3 of 4.5 [1]. In the broader benzothiazole SAR literature, sulfonyl substituents have been shown to enhance metabolic stability by blocking CYP-mediated oxidation at the para position of the benzamide ring [2]. The compound N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(ethylsulfonyl)benzamide, a dimethyl-substituted analog, represents a variant with increased thiophene ring lipophilicity, where the ethylsulfonyl group's contribution to solubility becomes more critical . Direct quantitative solubility or metabolic stability data for the target compound are not available in the open literature, but computed parameters predict moderate aqueous solubility (estimated LogS ~ -5.5 to -6.0 based on XLogP3 and MW) and 5 rotatable bonds, indicating conformational flexibility [1].

drug-likeness solubility metabolic stability

Recommended Research Application Scenarios for N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide (CAS 922458-36-4)


LRRK2 Kinase Inhibitor Screening and Lead Optimization for Parkinson's Disease

The benzothiazole-benzamide scaffold, specifically with thiophene bridging and ethylsulfonyl substitution, falls within the structural scope of compounds claimed in EP3842422A1 as LRRK2 inhibitors for Parkinson's disease and other tauopathies [1]. Procurement of this compound is warranted for research groups conducting LRRK2 biochemical screening panels, where its distinct thiophene linker and ethylsulfonyl benzamide terminus differentiate it from previously characterized LRRK2 inhibitors such as compound 5 (IC50 = 0.70 µM in LRRK2 inhibition) from the benzothiazole series [2]. The compound can serve as a novel scaffold for SAR expansion around the thiophene bridge position and the ethylsulfonyl substitution pattern.

Kinase Selectivity Profiling Against CDK5 and Structurally Related Kinases

Given the close structural relationship to the CDK5/p25 inhibitor Z3R (4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamide), which crystallized in complex with CDK5 (PDB 4AU8) [3], this compound is an ideal candidate for head-to-head kinase selectivity profiling. The replacement of the sulfonamide with a benzamide linker is expected to redirect binding away from CDK5 toward other kinase targets. Researchers investigating kinase inhibitor selectivity can use this compound to probe the contribution of the linker chemistry to target engagement, particularly distinguishing CDK-family from LRRK2-family binding.

Computational Chemistry and Molecular Docking Studies on Benzothiazole-Containing Kinase Inhibitors

With an available co-crystal structure of the closely related compound Z3R bound to CDK5 (PDB 4AU8, 1.90 Å) [3] and patent-derived structural data on benzothiazole-benzamide LRRK2 inhibitors [1], this compound provides a valuable test case for computational docking and molecular dynamics studies. The thiophene bridge introduces conformational constraints distinct from phenyl-bridged analogs, and the ethylsulfonyl group provides defined hydrogen bond acceptor geometry. This makes the compound suitable for validating docking scoring functions and free energy perturbation (FEP) calculations in kinase drug discovery programs.

Physicochemical Property Benchmarking in Lead-Like Chemical Space

With a molecular weight of 428.6 g/mol, XLogP3 of 4.5, 5 rotatable bonds, and 6 hydrogen bond acceptors [4], this compound resides in a lead-like physicochemical space that balances permeability and solubility. It can serve as a benchmarking compound in medicinal chemistry programs aiming to optimize benzothiazole-containing kinase inhibitors, particularly for CNS indications where the slightly lower lipophilicity imparted by the thiophene linker (vs. phenyl) may enhance the free fraction in brain tissue.

Quote Request

Request a Quote for N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(ethylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.